Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate is a complex organic compound with a molecular formula of C18H17F4N3O3. This compound is characterized by the presence of trifluoromethyl, fluorobenzoyl, and methylphenyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate typically involves multiple steps. One common method includes the reaction of 3,3,3-trifluoropyruvate with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-(2-methylphenyl)hydrazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization or chromatography may be employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzoyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate
- Ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate
Uniqueness
Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate is unique due to the specific combination of trifluoromethyl, fluorobenzoyl, and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H17F4N3O3 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazinyl]propanoate |
InChI |
InChI=1S/C18H17F4N3O3/c1-11-5-3-4-6-14(11)24-25-17(16(27)28-2,18(20,21)22)23-15(26)12-7-9-13(19)10-8-12/h3-10,24-25H,1-2H3,(H,23,26) |
InChI Key |
XNAKXECUCKEXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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